molecular formula C19H19N3O2 B2597248 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide CAS No. 891126-24-2

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide

Cat. No.: B2597248
CAS No.: 891126-24-2
M. Wt: 321.38
InChI Key: VIXUYSIZLNDXCE-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,5-dimethylbenzoic acid hydrazide with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The oxadiazole ring can also interact with DNA or proteins, disrupting their function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide
  • N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

Uniqueness

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of two dimethylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-5-7-13(3)15(9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXUYSIZLNDXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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